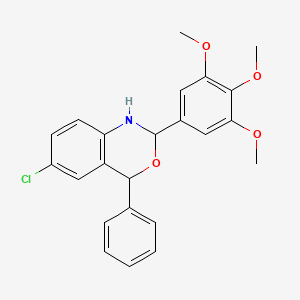![molecular formula C25H23FN2O3 B11681890 2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11681890.png)
2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-ブチルフェノキシ)-N-[2-(4-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドは、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、tert-ブチルフェノキシ基、フルオロフェニル基、ベンゾオキサゾール部分を備えたユニークな構造が特徴です。
製造方法
合成経路と反応条件
2-(4-tert-ブチルフェノキシ)-N-[2-(4-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドの合成は、通常、中間体の生成を含む複数段階で行われます。一般的な方法の1つは、4-tert-ブチルフェノールを適切なアシル化剤と縮合させてtert-ブチルフェノキシ中間体を生成することです。この中間体は、特定の条件下で4-フルオロフェニル-1,3-ベンゾオキサゾールと反応させて最終生成物を生成します。反応条件には、ジクロロメタンやトルエンなどの溶媒の使用、および反応を促進するトリエチルアミンやピリジンなどの触媒の使用が含まれることがよくあります。
工業生産方法
この化合物の工業生産では、同様の合成経路が用いられる場合がありますが、規模が大きくなります。プロセスは、より高い収率と純度を実現するために最適化されており、一貫した品質を確保するために、連続フローリアクターと自動化システムが頻繁に使用されます。カラムクロマトグラフィーや再結晶などの高度な精製技術も、工業環境では一般的です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form the tert-butylphenoxy intermediate. This intermediate is then reacted with 4-fluorophenyl-1,3-benzoxazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
化学反応の分析
反応の種類
2-(4-tert-ブチルフェノキシ)-N-[2-(4-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができ、化合物の還元形を生成します。
置換: この化合物は、特定の条件下で、官能基が他の基に置き換わる求核置換反応や求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下で、塩化チオニルや臭素などのハロゲン化剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される場合があり、還元によりアルコールやアミンが生成される場合があります。置換反応は、通常、特定の官能基が、ハライドやアルキル基などの新しい官能基に置き換わることにより、生成物を生成します。
科学研究における用途
2-(4-tert-ブチルフェノキシ)-N-[2-(4-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の構成要素として使用されています。
生物学: 細胞プロセスを研究するための生化学的プローブとしての可能性が調査されています。
医学: 癌や神経疾患など、様々な疾患の治療における治療の可能性が探求されています。
工業: 先端材料の開発や特殊化学品の成分として使用されています。
科学的研究の応用
2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
2-(4-tert-ブチルフェノキシ)-N-[2-(4-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。たとえば、特定のキナーゼの活性を阻害したり、DNAと相互作用して遺伝子発現に影響を与えたりすることができます。正確な分子標的と経路は、化合物が使用される特定の用途や状況によって異なります。
類似の化合物との比較
類似の化合物
2-(4-tert-ブチルフェノキシ)プロパン酸: tert-ブチルフェノキシ基を共有しますが、構造の残りの部分は異なります。
2,4-ジ tert-ブチルフェノール: tert-ブチル基を含みますが、ベンゾオキサゾール基とフルオロフェニル基はありません。
独自性
2-(4-tert-ブチルフェノキシ)-N-[2-(4-フルオロフェニル)-1,3-ベンゾオキサゾール-5-イル]アセトアミドは、特定の化学的および生物学的特性を与える官能基の組み合わせにより、ユニークです。この独自性により、他の類似の化合物がそれほど効果的ではない可能性のある特殊な用途に価値があります。
類似化合物との比較
Similar Compounds
2-(4-tert-Butylphenoxy)propanoic acid: Shares the tert-butylphenoxy group but differs in the rest of the structure.
2,4-Ditert butyl phenol: Contains the tert-butyl groups but lacks the benzoxazole and fluorophenyl moieties.
Uniqueness
2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C25H23FN2O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C25H23FN2O3/c1-25(2,3)17-6-11-20(12-7-17)30-15-23(29)27-19-10-13-22-21(14-19)28-24(31-22)16-4-8-18(26)9-5-16/h4-14H,15H2,1-3H3,(H,27,29) |
InChIキー |
NJXURGZQFBLUKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
![dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)

![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11681830.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11681831.png)

![2-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11681839.png)
![(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681845.png)
![(4E)-10-bromo-4-[(4-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11681849.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681861.png)
![(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one](/img/structure/B11681865.png)
![Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11681870.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681881.png)
